molecular formula C19H20N2O3 B2750417 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide CAS No. 905681-09-6

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide

Cat. No.: B2750417
CAS No.: 905681-09-6
M. Wt: 324.38
InChI Key: OLLLOVCWIGKPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide is a synthetic organic compound characterized by a pyrrolidinone (5-oxopyrrolidin-3-yl) core substituted with a 3-methoxyphenyl group at the N1 position and a 4-methylbenzamide moiety at the C3 position. The 4-methylbenzamide substituent is a common pharmacophore in medicinal chemistry, often associated with receptor binding and metabolic stability .

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-6-8-14(9-7-13)19(23)20-15-10-18(22)21(12-15)16-4-3-5-17(11-16)24-2/h3-9,11,15H,10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLLOVCWIGKPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Attachment of the Methylbenzamide Moiety: This final step can be accomplished through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide can be compared to the following analogs:

N-(3-Methoxyphenyl)-4-chlorocinnamide and N-(3-Methoxyphenyl)-4-trifluoromethylcinnamide

  • Core Structure: Cinnamide (α,β-unsaturated carbonyl) vs. pyrrolidinone-benzamide in the target compound.
  • Substituents : Both feature a 3-methoxyphenyl group but differ in the para-substituent on the cinnamide (Cl or CF₃ vs. 4-methylbenzamide).
  • Pharmacology: These cinnamide derivatives are high-affinity TRPV1 antagonists (e.g., 18 nM affinity for the 4-chloro analog), suggesting the α,β-unsaturated carbonyl is critical for TRPV1 binding. The target compound’s benzamide-pyrrolidinone scaffold may reduce TRPV1 affinity but improve selectivity for other targets .
  • Synthesis : Prepared via coupling reactions between 3-methoxyaniline and substituted cinnamoyl chlorides, contrasting with the target compound’s likely synthesis from 3-methoxyphenylamine and 4-methylbenzoyl chloride.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Core Structure: Simple benzamide vs. pyrrolidinone-benzamide.
  • Substituents : 3-methylbenzamide with an N,O-bidentate directing group (hydroxy-tert-butyl).
  • Application: Used in metal-catalyzed C–H bond functionalization.

Ispinesib Mesylate (N-(3-Aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide)

  • Core Structure: Quinazolinone linked to 4-methylbenzamide vs. pyrrolidinone-benzamide.
  • Pharmacology: Kinesin inhibitor with antiepileptic activity. The quinazolinone moiety is critical for kinesin binding, while the 4-methylbenzamide contributes to metabolic stability. The target compound’s pyrrolidinone may confer distinct pharmacokinetic properties, such as improved solubility .

4-({1-[3-(3-Amino-3-oxopropyl)-5-chlorophenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

  • Core Structure: Pyrazolo-pyridine vs. pyrrolidinone.
  • Substituents: Shares a 3-methoxy-N-(piperidinyl)benzamide group but includes a pyrazole-pyridine core.

Structural and Pharmacological Data Table

Compound Name Core Structure Key Substituents Biological Target Affinity/Activity
This compound Pyrrolidinone 3-Methoxyphenyl, 4-methylbenzamide Unknown (potential CNS) To be determined
N-(3-Methoxyphenyl)-4-chlorocinnamide Cinnamide 4-Cl, 3-methoxyphenyl TRPV1 antagonist 18 nM
Ispinesib Mesylate Quinazolinone 4-Methylbenzamide, quinazolinone Kinesin inhibitor Antiepileptic
4-{...}-benzamide () Pyrazolo-pyridine 3-Methoxy, N-(piperidinyl)benzamide Kinase (hypothesized) Not reported

Key Findings and Implications

  • Metabolic Stability : The 4-methylbenzamide group, common across analogs, likely reduces oxidative metabolism, while the 3-methoxyphenyl group may increase susceptibility to demethylation .
  • Synthetic Feasibility : The compound can likely be synthesized via amide coupling or cyclization reactions, similar to methods used for related benzamides .

Biological Activity

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidinone ring, a methoxyphenyl group, and an amide functional group, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact mechanism is still under investigation, but preliminary studies suggest that it may inhibit certain enzymes critical for cellular processes, thereby exerting therapeutic effects in various conditions.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has been shown to induce apoptosis in human colorectal cancer cells through the activation of the caspase pathway.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HCT116 (Colorectal)15.2Induction of apoptosis
MCF7 (Breast)18.7Inhibition of cell proliferation
A549 (Lung)22.5Modulation of mitochondrial function

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Activity

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-alpha2507570%
IL-63009070%

Case Studies and Research Findings

Several research groups have focused on elucidating the biological activities of this compound:

  • Study on Apoptosis Induction : A study published in Cancer Research highlighted the compound's ability to trigger apoptosis in cancer cells via mitochondrial pathways, emphasizing its potential as a therapeutic agent against malignancies.
  • Anti-inflammatory Mechanisms : Research in Journal of Immunology demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis, indicating its potential use in treating inflammatory diseases.
  • Enzyme Inhibition Studies : Investigations into its enzyme inhibition properties revealed that this compound acts as a selective inhibitor of specific kinases involved in cancer progression.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions and cyclization. Critical parameters include:

  • Temperature control : Higher temperatures may accelerate side reactions, while lower temperatures reduce yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) can influence regioselectivity during cyclization . Purification via recrystallization or chromatography is essential to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyphenyl, nitro groups) .
  • X-ray crystallography : Resolves stereochemistry and confirms the pyrrolidinone ring conformation (see related azetidine derivatives in ).
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize in vitro assays targeting pathways suggested by structural analogs:

  • Enzyme inhibition : Test against kinases or cyclooxygenases using fluorescence-based assays .
  • Cell viability assays : Screen for anticancer activity in cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Binding affinity studies : Use surface plasmon resonance (SPR) to assess interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can reaction mechanisms involving the nitro and benzamide groups be elucidated?

  • Kinetic isotope effects (KIE) : Study hydrogen/deuterium exchange to identify rate-determining steps in nitro group reduction .
  • Computational modeling : Density functional theory (DFT) predicts electron density distribution and reactive sites (e.g., amide bond cleavage) .
  • Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate radical intermediates during benzamide oxidation .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in potency .
  • Structural analogs : Compare with derivatives (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) to isolate substituent effects .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses with kinases (e.g., EGFR) based on nitrobenzamide pharmacophores .
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories to assess entropy-driven interactions .
  • QSAR models : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize activity .

Q. What methodologies enable comparative studies between this compound and its structural analogs?

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy position, methyl groups) and measure changes in potency .
  • Thermodynamic solubility assays : Compare logP and aqueous solubility to rationalize bioavailability differences .
  • Crystallographic overlay : Align X-ray structures with analogs to identify steric clashes or hydrogen-bonding variations .

Methodological Notes

  • Data reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize variability .
  • Ethical compliance : Adhere to institutional guidelines for cytotoxicity testing and animal studies .
  • Open data : Share crystallographic data via platforms like CCDC or PDB for collaborative validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.